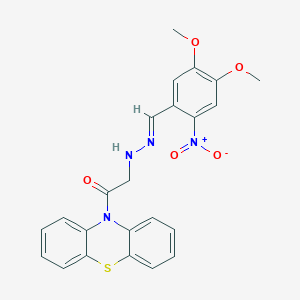
10-(((3,4-Dimethoxy-6-nitrobenzylidene)hydrazono)acetyl)phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(((3,4-Dimethoxy-6-nitrobenzylidene)hydrazono)acetyl)phenothiazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenothiazine core, a hydrazone linkage, and a nitrobenzylidene moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(((3,4-Dimethoxy-6-nitrobenzylidene)hydrazono)acetyl)phenothiazine typically involves a multi-step process. One common approach starts with the preparation of 3,4-dimethoxy-6-nitrobenzaldehyde, which is synthesized by reacting 3,4-dimethoxybenzaldehyde with nitric acid . This intermediate is then condensed with hydrazine to form the corresponding hydrazone . The final step involves the reaction of this hydrazone with phenothiazine-10-acetyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
10-(((3,4-Dimethoxy-6-nitrobenzylidene)hydrazono)acetyl)phenothiazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The hydrazone linkage can be reduced to a hydrazine.
Substitution: The phenothiazine core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Conversion of the nitro group to an amine.
Reduction: Formation of hydrazine derivatives.
Substitution: Halogenated phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
10-(((3,4-Dimethoxy-6-nitrobenzylidene)hydrazono)acetyl)phenothiazine has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 10-(((3,4-Dimethoxy-6-nitrobenzylidene)hydrazono)acetyl)phenothiazine is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids.
Pathways Involved: Potential involvement in oxidative stress pathways, DNA intercalation, and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
10-(((3,4-Dimethoxy-6-nitrobenzylidene)hydrazono)acetyl)phenothiazine is unique due to its combination of a phenothiazine core with a hydrazone linkage and a nitrobenzylidene moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
66762-15-0 |
|---|---|
Molekularformel |
C23H20N4O5S |
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
2-[(2E)-2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]hydrazinyl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C23H20N4O5S/c1-31-19-11-15(18(27(29)30)12-20(19)32-2)13-24-25-14-23(28)26-16-7-3-5-9-21(16)33-22-10-6-4-8-17(22)26/h3-13,25H,14H2,1-2H3/b24-13+ |
InChI-Schlüssel |
QAFNNNJRFOWSIV-ZMOGYAJESA-N |
Isomerische SMILES |
COC1=C(C=C(C(=C1)/C=N/NCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)[N+](=O)[O-])OC |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C=NNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


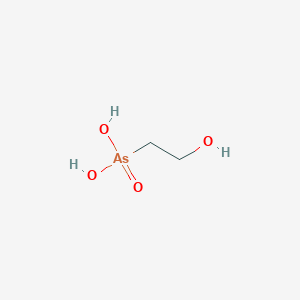
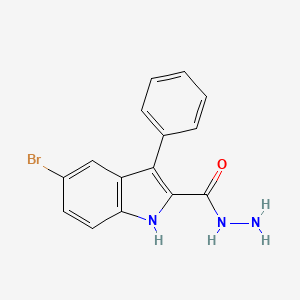
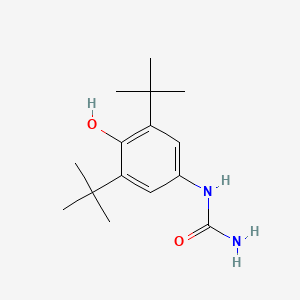
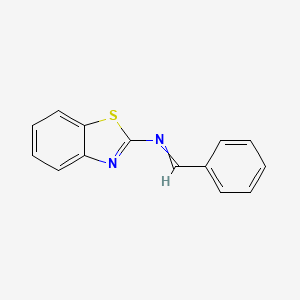
![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B14470297.png)
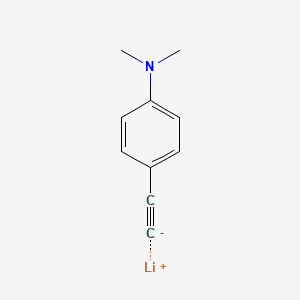
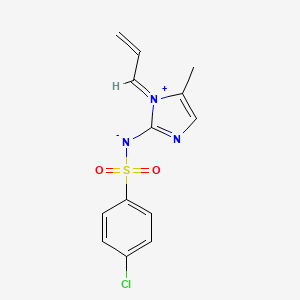
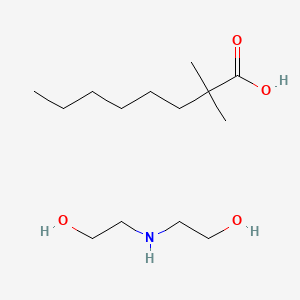

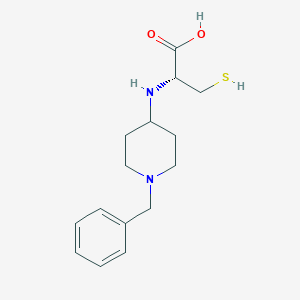
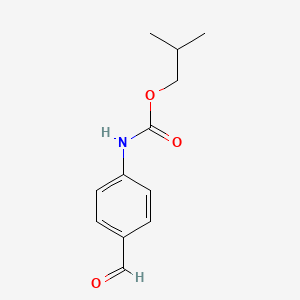
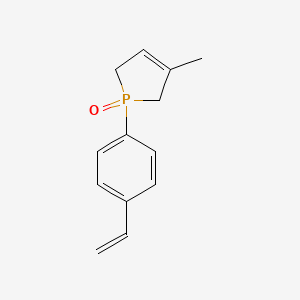
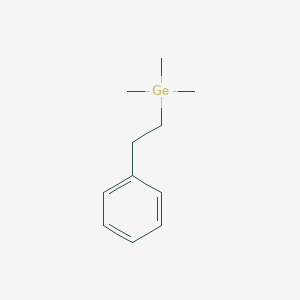
![6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid](/img/structure/B14470332.png)
